molecular formula C18H19N5O3 B4187867 4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate

4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4187867
M. Wt: 353.4 g/mol
InChI Key: PZCXAIMXEAEFLK-UHFFFAOYSA-N
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Description

4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.

    Attachment of the Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst such as aluminum chloride.

    Formation of the 3-Oxide: The final step involves the oxidation of the triazole ring to form the 3-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Phenyl halides, Lewis acids (e.g., aluminum chloride), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic properties, such as antimicrobial, antiviral, or anticancer effects.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, the nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine: Lacks the 3-oxide group, which may affect its reactivity and biological activity.

    5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine: Lacks the N-(1-methyl-3-phenylpropyl) group, which may influence its solubility and interaction with biological targets.

    2-phenyl-2H-1,2,3-triazol-4-amine: Lacks both the nitro and N-(1-methyl-3-phenylpropyl) groups, resulting in different chemical and biological properties.

Uniqueness

4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of the triazole ring, nitro group, and phenyl groups allows for a wide range of chemical modifications and interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

3-hydroxy-5-nitro-2-phenyl-N-(4-phenylbutan-2-yl)triazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-14(12-13-15-8-4-2-5-9-15)19-17-18(23(25)26)20-21(22(17)24)16-10-6-3-7-11-16/h2-11,14,24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCXAIMXEAEFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate

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